Superior 5-HT2A Binding Affinity (Ki): Nelotanserin vs. Pimavanserin
Nelotanserin demonstrates a higher binding affinity for the 5-HT2A receptor compared to pimavanserin, a closely related inverse agonist. In a cross-study comparison using recombinant human receptors expressed in HEK293 cells, Nelotanserin's binding affinity (Ki = 0.35 nM) is approximately 14.6-fold greater than the reported Ki for pimavanserin (Ki = 5.1 nM) [1][2].
| Evidence Dimension | Binding Affinity (Ki) for human 5-HT2A receptor |
|---|---|
| Target Compound Data | Ki = 0.35 nM |
| Comparator Or Baseline | Pimavanserin (Ki = 5.1 nM) |
| Quantified Difference | Approximately 14.6-fold higher affinity for Nelotanserin |
| Conditions | Recombinant human 5-HT2A receptors stably expressed in HEK293 cells; radioligand binding assay. |
Why This Matters
Higher target affinity allows for the use of lower compound concentrations in vitro, potentially reducing non-specific binding and off-target effects, which is critical for precise mechanistic studies.
- [1] Al-Shamma HA, Anderson C, Chuang E, Luthringer R, Grottick AJ, Hauser E, Morgan M, Shanahan W, Teegarden BR, Thomsen WJ, Behan D. Nelotanserin, a novel selective human 5-hydroxytryptamine2A inverse agonist for the treatment of insomnia. J Pharmacol Exp Ther. 2010 Jan;332(1):281-90. View Source
- [2] Vanover KE, Weiner DM, Makhay M, Veinbergs I, Gardell LR, Lameh J, Del Tredici AL, Piu F, Schiffer HH, Ott TR, Burstein ES, Uldam AK, Thygesen MB, Schlienger N, Olsson R, Davis RE. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. J Pharmacol Exp Ther. 2006 May;317(2):910-8. View Source
